molecular formula C21H19ClN2O3 B2962196 1-[(4-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946246-49-7

1-[(4-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2962196
CAS No.: 946246-49-7
M. Wt: 382.84
InChI Key: BIQRTMIWCSQEGF-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule belonging to the dihydropyridine carboxamide class. This compound features a 2-oxo-1,2-dihydropyridine core scaffold, a structure that is present in a range of biologically active molecules and is a subject of interest in various medicinal chemistry and pharmacological research areas. The molecular structure incorporates a (4-chlorophenyl)methyl group at the N1 position and a 2-ethoxyphenyl carboxamide moiety at the 3-position. This specific arrangement of aromatic and heteroaromatic systems is often explored for its potential interactions with biological targets. Research into compounds with similar structural motifs has indicated potential relevance in several fields, including enzyme inhibition, receptor binding studies, and cellular pathway analysis. As a research chemical, it serves as a valuable intermediate or reference standard for scientists investigating structure-activity relationships (SAR), optimizing lead compounds, and developing novel therapeutic agents. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and referring to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3/c1-2-27-19-8-4-3-7-18(19)23-20(25)17-6-5-13-24(21(17)26)14-15-9-11-16(22)12-10-15/h3-13H,2,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQRTMIWCSQEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 4-chlorobenzylamine with 2-ethoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with ethyl acetoacetate under acidic conditions to yield the dihydropyridine core

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: The carbonyl group in the carboxamide can be reduced to form the corresponding amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of pyridine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating cardiovascular diseases and neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit calcium channels, leading to vasodilation and reduced blood pressure in cardiovascular applications.

Comparison with Similar Compounds

Structural and Physicochemical Differences

Key structural analogs and their distinguishing features are summarized below:

Compound Name & CAS Number Core Structure Substituents Salt Form Similarity Score Key Differences
Target: 4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine dihydrochloride (219599-99-2) Pyrimidine -CF₃, Piperazine Dihydrochloride N/A Reference compound for comparison
6-(Trifluoromethyl)pyrimidin-4-amine (672-41-3) Pyrimidine -CF₃, -NH₂ None 0.68 Lacks piperazine; reduced basicity
2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine (85730-36-5) Pyrimidine -CF₃, -Cl, -NH₂ None 0.61 Chloro substituent; no piperazine
4-(Piperazin-1-yl)pyrimidine dihydrochloride (634468-72-7) Pyrimidine Piperazine Dihydrochloride 0.58 Lacks -CF₃; reduced lipophilicity
Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride (39640-05-6) Pyridine-methanone Piperazine linked via carbonyl Dihydrochloride 0.85 Pyridine core; altered geometry
MM0421.03 (Imp. C as dihydrochloride) (CAS n/a) Triazolopyridine 4-Chlorophenyl-piperazine, propyl linker Dihydrochloride N/A Triazolopyridine core; bulky substituents

Notes:

  • The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity compared to analogs lacking this group (e.g., 634468-72-7) .
  • Salt forms : Dihydrochloride salts (e.g., 39640-05-6, MM0421.03) improve aqueous solubility, critical for in vivo efficacy .

Functional Group Impact on Drug-Like Properties

  • Trifluoromethyl (-CF₃) : Enhances resistance to oxidative metabolism and increases membrane permeability compared to chloro or amine substituents (e.g., 85730-36-5) .
  • Piperazine : Introduces basicity (pKa ~9.5), promoting solubility in acidic environments and interaction with biological targets (e.g., serotonin receptors) .
  • Dihydrochloride Salt : Reduces logP compared to freebase forms, balancing lipophilicity and solubility .

Commercial Availability and Purity

  • The freebase form (4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine, CAS 845616-55-9) is available at 95% purity (QA-0862, ), while dihydrochloride derivatives are less commonly cataloged.
  • Analogs like 4-(Piperazin-1-yl)pyrimidine (CAS 51047-52-0) are available at 96% purity (QA-2402, ), underscoring their utility as intermediates.

Research Implications and Gaps

  • Biological Activity: While structural data are well-documented, specific pharmacological studies on the target compound are absent in the provided evidence.
  • Synthetic Utility : The compound’s -CF₃ and piperazine groups make it a candidate for derivatization in kinase inhibitor or antimicrobial drug discovery .

Biological Activity

1-[(4-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C21H19ClN2O3, with a molecular weight of 382.84 g/mol. The structure features a dihydropyridine core which is known for various biological activities, particularly in cardiovascular and neurological contexts.

1. Antimicrobial Activity

Research has indicated that compounds with a similar dihydropyridine structure exhibit antimicrobial properties. For instance, studies have shown that derivatives of dihydropyridines can inhibit bacterial growth against various strains, including Staphylococcus aureus and Escherichia coli. The specific compound has not been extensively studied for antimicrobial effects, but its structural relatives suggest potential efficacy.

CompoundActivityReference
Dihydropyridine Derivative ABroad-spectrum antibacterial
Dihydropyridine Derivative BAntifungal against Candida albicans

2. Antioxidant Activity

Dihydropyridine derivatives are also noted for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The specific antioxidant capacity of this compound requires further investigation but is anticipated based on related compounds.

3. Enzyme Inhibition

Inhibitory effects on enzymes such as acetylcholinesterase (AChE) have been reported for similar compounds. AChE inhibitors are crucial in treating Alzheimer's disease and other cognitive disorders. Preliminary docking studies suggest that the target compound may interact with the active site of AChE, leading to enhanced cholinergic activity.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on Dihydropyridine Derivatives : A recent study evaluated the effect of various dihydropyridine derivatives on bacterial strains and found promising antibacterial activity correlated with structural modifications similar to those present in this compound .
  • Antioxidant Properties : Another research focused on the antioxidant capacity of dihydropyridines indicated that these compounds could effectively reduce oxidative stress markers in vitro, suggesting potential applications in neuroprotection .

The proposed mechanisms through which this compound may exert its biological effects include:

  • Free Radical Scavenging : The presence of electron-rich sites in the dihydropyridine structure facilitates radical scavenging.
  • Enzyme Interaction : The amide group may enhance binding affinity to target enzymes like AChE or bacterial enzymes, leading to inhibition.

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